N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is an acetamide derivative featuring a 4-acetylphenyl group attached to the nitrogen atom of the acetamide core. The pyridinone ring is substituted at position 3 with a piperidin-1-ylsulfonyl moiety, which introduces both steric bulk and hydrogen-bonding capabilities .
Synthetic routes for related acetamides involve alkylation reactions under basic conditions, as seen in the preparation of N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide, where chloroacetamide intermediates are reacted with nucleophilic heterocycles .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)16-7-9-17(10-8-16)21-19(25)14-22-11-5-6-18(20(22)26)29(27,28)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBZINRUHGNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Synthesis of the Piperidinylsulfonyl Intermediate: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent.
Coupling Reactions: The final step involves coupling the acetylphenyl and piperidinylsulfonyl intermediates with a pyridinyl compound under specific conditions, such as using a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Aryl Group Variations :
- The 4-acetylphenyl group in the target compound introduces an electron-withdrawing acetyl moiety, which may enhance binding to hydrophobic pockets in biological targets compared to the electron-deficient 4-fluorophenyl or 2,5-difluorophenyl groups in analogs .
- Fluorinated aryl groups (e.g., in and ) improve metabolic stability and membrane permeability, common strategies in medicinal chemistry .
Pyridinone Substituent Position: The target compound’s piperidin-1-ylsulfonyl group at position 3 of the pyridinone ring contrasts with analogs where this group is at position 5. This positional difference could alter conformational flexibility and hydrogen-bonding interactions with target proteins .
The sulfonyl group in the target compound may enhance solubility or binding to sulfonamide-sensitive targets like carbonic anhydrases .
Molecular Weight Trends: Fluorinated analogs (411.43 M+1) are lighter than quinolinyl derivatives (524–602 M+1), suggesting the target compound may occupy a mid-range molecular weight, balancing bioavailability and target engagement .
Implications for Research and Development
- Drug Design : The 4-acetylphenyl group’s hydrophobicity and the sulfonyl group’s polarity make the target compound a candidate for optimizing pharmacokinetic properties. Comparatively, fluorinated analogs prioritize metabolic stability .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , utilizing chloroacetamide intermediates and nucleophilic substitution, though the sulfonamide incorporation may require additional steps .
- Patent Relevance : Multiple analogs (e.g., ) are patented, underscoring the therapeutic interest in acetamide derivatives with sulfonamide and heterocyclic motifs .
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